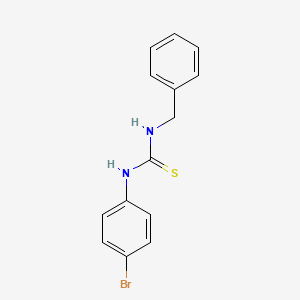

N-苄基-N'-(4-溴苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

N-benzyl-N'-(4-bromophenyl)thiourea and its derivatives are synthesized through the reaction of appropriate isothiocyanates with amines. For example, derivatives like N-4-(bromobutanoyl)-N’-(o-, m-, and p-tolyl)thioureas were synthesized by reacting 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine, demonstrating the versatility of thiourea synthesis routes (Abosadiya et al., 2015).

Molecular Structure Analysis

X-ray crystallographic studies provide insights into the molecular structure of N-benzyl-N'-(4-bromophenyl)thiourea derivatives. These studies reveal the configuration and intermolecular hydrogen bonding patterns that stabilize the crystal structure. For instance, the trans-cis configuration with respect to the positions of substituent groups across the thiono C=S bond is a common feature, attributed to intrahydrogen bonding between the carbonyl oxygen and amide hydrogen atoms (Yamin & Yusof, 2003).

Chemical Reactions and Properties

The synthesis and reactivity of thioureas demonstrate their potential in forming diverse chemical structures, highlighting their reactivity towards various reagents. An example of this versatility is seen in the synthesis of thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives, showcasing thioureas' role in facilitating heterocyclization reactions (Guilarte et al., 2011).

Physical Properties Analysis

Thioureas' physical properties, such as crystal system, space group, and molecular conformation, are critical for understanding their behavior in various applications. The thiourea derivatives' crystalline forms and their stabilization mechanisms, such as N–H···S intermolecular hydrogen bonds forming dimers, play a significant role in their physical characteristics (Xian et al., 2009).

Chemical Properties Analysis

The chemical behavior of N-benzyl-N'-(4-bromophenyl)thiourea derivatives is influenced by their structure, showing varied reactivity based on the substitution pattern. Studies reveal the impact of Br substitution on the structural and luminescence properties, indicating how specific modifications can alter their chemical properties significantly (Shardin, Tan, & Kassim, 2017).

科学研究应用

抗菌和抗真菌活性: 硫脲衍生物,包括与 N-苄基-N'-(4-溴苯基)硫脲相关的衍生物,已显示出显着的抗菌和抗真菌活性,使其成为开发新型广谱抗菌剂的潜在候选物 (Abbas 等人,2013).

对映选择性合成: 手性硫脲已被用作亚胺对映选择性氢膦酰化的催化剂,为获得对映体富集的 α-氨基膦酸提供了一种实用方法 (Joly & Jacobsen,2004).

合成和结构表征: 已对各种硫脲衍生物(包括 1-苄基-3-呋喃甲酰-1-苯基硫脲)的合成、结构和振动表征进行了研究。此类研究对于了解这些化合物的性质及其在不同领域的潜在应用至关重要 (Lestard 等人,2015).

抗菌活性: 从苯甲酸衍生的新型硫脲,包括 N-苯甲酰-N'-(4-溴苯基)-硫脲,已显示出特定的抗菌活性。这些化合物对各种微生物菌株表现出广泛的活性,表明它们在治疗多重耐药感染中具有潜在用途 (Limban 等人,2008).

癌症研究: 硫脲衍生物已因其抗癌特性而被研究。例如,N-苯甲酰-N'-(4-氟苯基)硫脲衍生物已显示出作为抗癌候选药物的潜力,研究重点是分子对接和 ADMET 预测 (Hardjono 等人,2019).

抗病原体特性: 新型硫脲衍生物的合成和光谱特性与其抗病原体活性有关,证明了作为具有抗生物膜特性的新型抗菌剂开发的潜力 (Limban 等人,2011).

属性

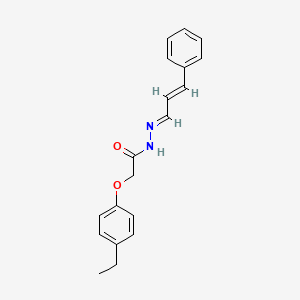

IUPAC Name |

1-benzyl-3-(4-bromophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2S/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALYRNXLPVFVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)